Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with amino, bromo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The amino, bromo, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.
Oxidation Products: Nitro derivatives when the amino group is oxidized.
Scientific Research Applications
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would depend on the specific bioactive molecule it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable compound for the synthesis of specialized molecules with tailored properties.
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 1-amino-4-bromo-3-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)3-10(9)6(4)7(11)12-2/h3H,9H2,1-2H3 |
InChI Key |
XSZKSVWCAWBQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1Br)N)C(=O)OC |
Origin of Product |
United States |
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